molecular formula C13H12N6S2 B11467748 3-(Methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene

3-(Methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B11467748
M. Wt: 316.4 g/mol
InChI Key: OXLDKALGZGUXCV-UHFFFAOYSA-N
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Description

7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothieno and triazolo ring system, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the benzothieno ring system. This can be achieved through cyclization reactions involving appropriate precursors. The triazolo ring is then introduced through a series of condensation reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7-(methylsulfanyl)-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidine include other triazolopyrimidines and benzothieno derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their biological activity and chemical reactivity. For example:

These comparisons highlight the uniqueness of 7-(methylsulfanyl)-10,11,12,13-tetrahydro1

Properties

Molecular Formula

C13H12N6S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

InChI

InChI=1S/C13H12N6S2/c1-20-13-17-16-12-18(13)11-9(10-14-6-15-19(10)12)7-4-2-3-5-8(7)21-11/h6H,2-5H2,1H3

InChI Key

OXLDKALGZGUXCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C3=C(C4=C(S3)CCCC4)C5=NC=NN52

Origin of Product

United States

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